molecular formula C10H9BrN2 B13014662 2-Bromo-4,5-dimethylquinazoline

2-Bromo-4,5-dimethylquinazoline

Cat. No.: B13014662
M. Wt: 237.10 g/mol
InChI Key: BIFNYTDFSKKWNU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylquinazoline typically involves the bromination of 4,5-dimethylquinazoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinazoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4,5-dimethylquinazoline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide or potassium thiolate in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: 4,5-Dimethylquinazoline.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5-dimethylquinazoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylquinazoline involves its interaction with specific molecular targets, such as kinases. The bromine atom enhances the compound’s binding affinity to the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt various cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-dimethylquinazoline
  • 2-Iodo-4,5-dimethylquinazoline
  • 4,5-Dimethylquinazoline

Uniqueness

2-Bromo-4,5-dimethylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine substituent also enhances the compound’s potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylquinazoline

InChI

InChI=1S/C10H9BrN2/c1-6-4-3-5-8-9(6)7(2)12-10(11)13-8/h3-5H,1-2H3

InChI Key

BIFNYTDFSKKWNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=CC=C1)Br)C

Origin of Product

United States

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